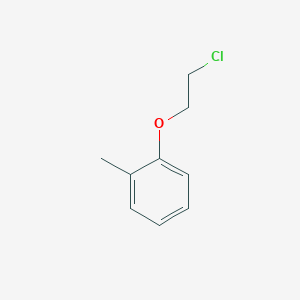

1-(2-Chloro-ethoxy)-2-methyl-benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Chloro-ethoxy)-2-methyl-benzene is an organic compound with the molecular formula C9H11ClO. It is a derivative of benzene, where a methyl group and a 2-chloroethoxy group are attached to the benzene ring. This compound is part of the ether family, characterized by an oxygen atom connected to two alkyl or aryl groups.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(2-Chloro-ethoxy)-2-methyl-benzene can be synthesized through the reaction of 2-chloroethanol with 2-methylphenol (o-cresol) in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back to liquid to ensure the reaction proceeds to completion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents can also be optimized to enhance the efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-Chloro-ethoxy)-2-methyl-benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.

Reduction: The compound can be reduced to remove the chlorine atom, forming 2-methylphenol.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products:

Nucleophilic Substitution: 2-Methylphenol derivatives.

Oxidation: 2-Methylbenzoic acid or 2-methylbenzaldehyde.

Reduction: 2-Methylphenol.

Applications De Recherche Scientifique

1-(2-Chloro-ethoxy)-2-methyl-benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine: It may serve as a precursor for the development of pharmaceuticals.

Industry: The compound is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-(2-Chloro-ethoxy)-2-methyl-benzene involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the ether linkage can engage in hydrogen bonding and other interactions. These properties make the compound versatile in different chemical environments.

Comparaison Avec Des Composés Similaires

1-(2-Chloro-ethoxy)-benzene: Lacks the methyl group, making it less sterically hindered.

1-(2-Bromo-ethoxy)-2-methyl-benzene: Contains a bromine atom instead of chlorine, which affects its reactivity.

1-(2-Chloro-ethoxy)-4-methyl-benzene: The methyl group is positioned differently, influencing its chemical behavior.

Uniqueness: 1-(2-Chloro-ethoxy)-2-methyl-benzene is unique due to the specific positioning of the methyl and 2-chloroethoxy groups on the benzene ring. This arrangement affects its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Activité Biologique

1-(2-Chloro-ethoxy)-2-methyl-benzene, also known as 2-chloroethyl methylphenyl ether , is a compound with significant biological activity. Its chemical formula is C9H11ClO, and it has been studied for various pharmacological effects, including antimicrobial, antifungal, and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Weight : 170.64 g/mol

- CAS Number : 21120-79-6

- Structure : The compound consists of a benzene ring substituted with a chloroethoxy group and a methyl group.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, disrupting cellular processes essential for pathogen survival.

- Membrane Disruption : Its hydrophobic properties allow it to integrate into cell membranes, leading to increased permeability and eventual cell lysis.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, causing programmed cell death through interactions with signaling molecules.

Biological Activities

-

Antimicrobial Activity

- Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. The compound's effectiveness varies based on concentration and the specific bacterial species tested.

-

Antifungal Properties

- Research indicates that this compound can inhibit the growth of certain fungi, making it a potential candidate for antifungal therapy.

-

Anticancer Potential

- Preliminary studies suggest that this compound may possess anticancer properties, particularly in inhibiting the proliferation of cancer cells through apoptosis induction.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli | |

| Antifungal | Inhibits Candida albicans growth | |

| Anticancer | Induces apoptosis in breast cancer cells |

Case Study 1: Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that at concentrations above 100 µg/mL, the compound significantly inhibited the growth of E. coli and Staphylococcus aureus.

Case Study 2: Anticancer Effects

In vitro studies on breast cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment, suggesting its potential as an anticancer agent.

Toxicological Profile

While exploring its biological activities, it is crucial to consider the toxicological implications:

- Acute Toxicity : Animal studies have shown that high doses can lead to significant toxicity, including liver and kidney damage.

- Chronic Exposure Risks : Long-term exposure studies indicate potential carcinogenic effects, necessitating further investigation into its safety profile before clinical applications can be considered.

Propriétés

IUPAC Name |

1-(2-chloroethoxy)-2-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-8-4-2-3-5-9(8)11-7-6-10/h2-5H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULUPRKDRIRLLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10341395 |

Source

|

| Record name | 1-(2-Chloro-ethoxy)-2-methyl-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21120-79-6 |

Source

|

| Record name | 1-(2-Chloro-ethoxy)-2-methyl-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.